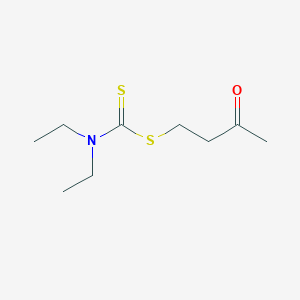
Carbamodithioic acid, diethyl-, 3-oxobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, diethyl-, 3-oxobutyl ester is a chemical compound belonging to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. This particular compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, diethyl-, 3-oxobutyl ester can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of 3-oxobutyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, 3-oxobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid, diethyl-, 3-oxobutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of rubber chemicals, pesticides, and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of carbamodithioic acid, diethyl-, 3-oxobutyl ester involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which is crucial in its role as a flotation agent and in its biological activities. The compound can also interact with thiol groups in proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, diethyl-, ethyl ester
- Carbamodithioic acid, diethyl-, propyl ester
Uniqueness
Carbamodithioic acid, diethyl-, 3-oxobutyl ester is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
61998-32-1 |
|---|---|
Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
3-oxobutyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-4-10(5-2)9(12)13-7-6-8(3)11/h4-7H2,1-3H3 |
InChI Key |
HADOXJWRPPQBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















